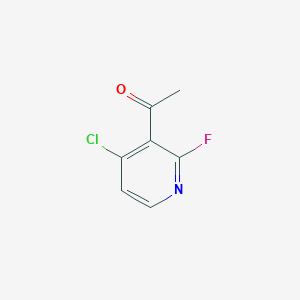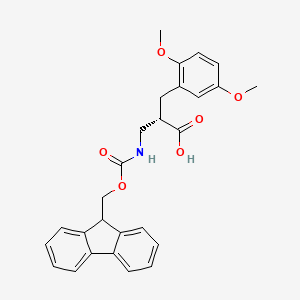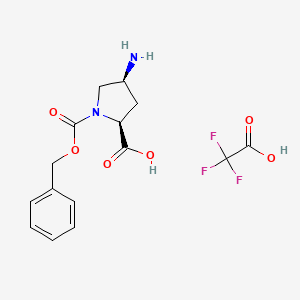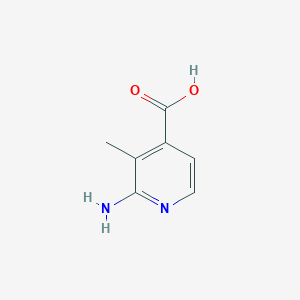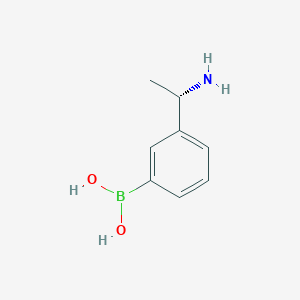
3-Ethynyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-4-nitropyridine is a heterocyclic compound that features both an ethynyl group and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The ethynyl group can be introduced through a subsequent reaction with an appropriate ethynylating agent under suitable conditions.
Industrial Production Methods
Industrial production of 3-Ethynyl-4-nitropyridine may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
3-Ethynyl-4-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ethynyl group can participate in hydrogenation reactions to form alkenes or alkanes.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium catalysts for hydrogenation, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-ethynyl-4-aminopyridine, while hydrogenation of the ethynyl group can produce 3-ethyl-4-nitropyridine .
科学的研究の応用
3-Ethynyl-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of advanced materials with specific electronic and optical properties
作用機序
The mechanism by which 3-Ethynyl-4-nitropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethynyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
- 3-Ethynylpyridine
- 4-Ethynylpyridine
- 3-Ethynylthiophene
- 2-Ethynylpyrimidine
Uniqueness
3-Ethynyl-4-nitropyridine is unique due to the presence of both an ethynyl and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC名 |
3-ethynyl-4-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-5-8-4-3-7(6)9(10)11/h1,3-5H |
InChIキー |
HHAPVMGMALGION-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CN=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


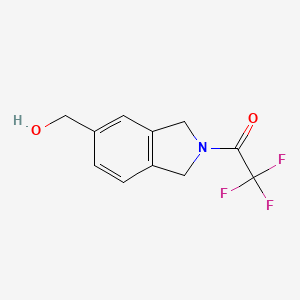
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
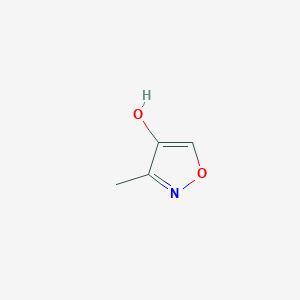

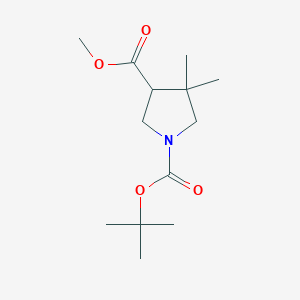
![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
